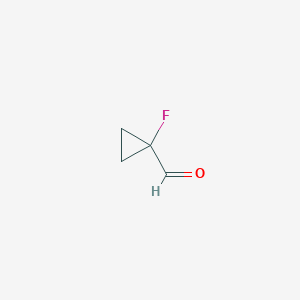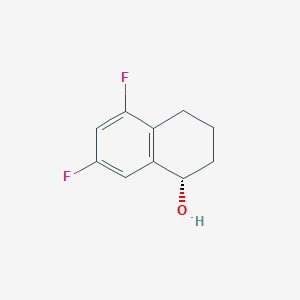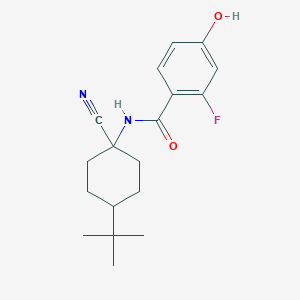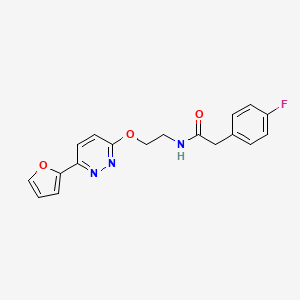![molecular formula C19H11F4N5O B2891923 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1020252-41-8](/img/structure/B2891923.png)
5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of fluorophenyl and trifluoromethyl groups suggest that this compound could have interesting properties, as fluorine atoms are often used in medicinal chemistry to modulate the biological activity of compounds .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The presence of the imino and oxo groups suggest that it could participate in a variety of reactions, including redox reactions and various types of condensation reactions .Scientific Research Applications
Synthesis of Trifluoromethylated Analogues
The compound is likely involved in reactions that result in trifluoromethylated analogues, contributing to the development of new compounds with diverse chemical properties. The research by Sukach et al. (2015) on the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues through a chiral auxiliary approach highlights the compound's potential role in medicinal chemistry and drug design, emphasizing its significance in synthesizing new chemical entities with possible biological activities (Sukach et al., 2015).
Development of Pyridine and Fused Pyridine Derivatives
The compound's framework serves as a precursor in the synthesis of pyridine and fused pyridine derivatives, as demonstrated by Al-Issa (2012). These derivatives have broad applications in pharmaceuticals, showcasing the compound's versatility in creating structurally diverse molecules that can lead to the discovery of new drugs and materials (Al-Issa, 2012).
Creation of Pyrimidine-Linked Morpholinophenyl Derivatives
Gorle et al. (2016) explored the compound's utility in synthesizing pyrimidine-linked morpholinophenyl derivatives, which were evaluated for larvicidal activity. This research underlines the compound's application in developing new agrochemicals or therapeutic agents, particularly those with insecticidal properties, indicating its potential in addressing global health challenges (Gorle et al., 2016).
Antibacterial Pyrazolopyrimidine Derivatives
The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, as reported by Rahmouni et al. (2014), showcases the compound's role in developing new antimicrobial agents. These derivatives' significant antibacterial activity points to the compound's importance in medicinal chemistry, especially in creating novel antibiotics to combat resistant bacterial strains (Rahmouni et al., 2014).
Properties
IUPAC Name |
6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O/c20-13-6-4-11(5-7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-3-1-2-12(8-14)19(21,22)23/h1-8,10H,25H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYYFHIZFMFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2891845.png)


![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891849.png)



![1-[4-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2891855.png)

![1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2891858.png)
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2891860.png)
![3-(4-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2891862.png)
